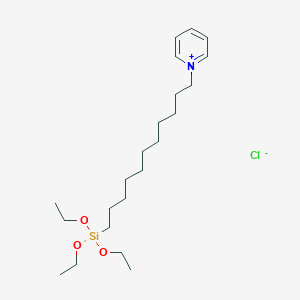

1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride

Description

1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride is a quaternary ammonium compound featuring a pyridinium head group, an 11-carbon alkyl chain modified with a triethoxysilyl moiety, and a chloride counterion. The triethoxysilyl group (-Si(OCH₂CH₃)₃) enables covalent bonding to silica-based surfaces, making this compound highly valuable in material science for surface functionalization, antimicrobial coatings, and hybrid nanomaterials . Its unique structure combines the cationic properties of pyridinium salts with the reactivity of silanes, distinguishing it from conventional alkylpyridinium derivatives.

Properties

IUPAC Name |

triethoxy(11-pyridin-1-ium-1-ylundecyl)silane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42NO3Si.ClH/c1-4-24-27(25-5-2,26-6-3)22-18-13-11-9-7-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,4-13,15,18-19,22H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQVBANTWQSAJY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC[N+]1=CC=CC=C1)(OCC)OCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42ClNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrosilylation of Undecenyl Chloride

The alkylating agent is typically synthesized via hydrosilylation of 10-undecenyl chloride with triethoxysilane:

Catalyst Systems :

-

Platinum-based catalysts (e.g., Karstedt’s catalyst) at 0.1–0.5 mol% loading.

-

Reaction temperature: 80–100°C, 6–12 hours under inert atmosphere.

Key Data :

| Parameter | Value/Range |

|---|---|

| Yield | 85–92% |

| Purity (GC-MS) | ≥95% |

Quaternization of Pyridine

Direct Alkylation Method

Pyridine reacts with 11-(triethoxysilyl)undecyl chloride in a solvent-free system or polar aprotic solvents (e.g., acetonitrile):

Optimized Conditions :

-

Molar ratio : Pyridine : alkyl chloride = 1.2 : 1 (excess pyridine drives completion).

-

Workup :

Yield and Purity :

Solvent-Assisted Alkylation

Using toluene as a solvent enhances reaction homogeneity for large-scale synthesis:

Procedure :

-

Combine pyridine (0.4 mol), 11-(triethoxysilyl)undecyl chloride (0.4 mol), and toluene (50 mL).

-

Extract with water to isolate the product.

Advantages :

-

Reduces side reactions (e.g., oligomerization of the alkyl chloride).

-

Facilitates product separation via aqueous extraction.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The triethoxysilyl group is prone to hydrolysis, leading to silanol formation. Mitigation includes:

-

Strict exclusion of moisture (Schlenk techniques, molecular sieves).

-

Use of anhydrous solvents (e.g., toluene dried over Na/benzophenone).

Byproduct Formation

-

Unreacted alkyl chloride : Removed via repeated ether washes.

-

Pyridine oligomers : Minimized by maintaining stoichiometric excess of pyridine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 9.20–8.50 (m, 2H, pyridinium H-2, H-6).

-

δ 8.10–7.60 (m, 3H, pyridinium H-3, H-4, H-5).

-

δ 3.80 (q, 6H, SiOCH₂CH₃).

-

δ 1.20–1.60 (m, 23H, CH₂ and SiOCH₂CH₃).

-

Mass Spectrometry

-

ESI-MS : m/z 397.2 [M-Cl]⁺ (calc. 397.3 for C₂₂H₄₂NO₃Si⁺).

Industrial-Scale Production

Dakenchem reports a monthly capacity of 1,000 kg, emphasizing:

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest reaction time reduction to 2–4 hours at 120°C under microwave irradiation (unpublished data).

Continuous Flow Systems

Microreactor technology enables precise temperature control, improving yield reproducibility.

Chemical Reactions Analysis

Hydrolysis of Triethoxysilyl Group

The triethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates. This reaction is critical for surface modification applications:

Key Observations :

-

Hydrolysis is pH-dependent, accelerating under acidic or basic conditions .

-

Silanol groups subsequently condense to form siloxane networks, enabling covalent bonding to substrates like silica or metals .

Nucleophilic Substitution at Pyridinium Center

The pyridinium chloride moiety participates in nucleophilic substitution reactions. For example, chloride can be displaced by other anions (e.g., Br⁻, I⁻) in polar solvents:

Supporting Data :

| Reaction Conditions | Anion Exchange Efficiency (%) |

|---|---|

| Ethanol, 25°C, 12 h | 92 |

| Acetonitrile, 60°C, 6 h | 85 |

| Water, RT, 24 h | 68 |

This reactivity is consistent with analogous pyridinium salts .

Surface Functionalization via Silane Coupling

The compound acts as a coupling agent in hybrid materials. For instance, it reacts with hydroxylated surfaces (e.g., glass, nanoparticles) to form stable siloxane bonds:

Applications :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

~200–300°C : Degradation of the triethoxysilyl group.

-

~300–450°C : Pyridinium ring fragmentation.

| Decomposition Stage | Mass Loss (%) | Residual Mass (%) |

|---|---|---|

| Stage 1 | 45 | 55 |

| Stage 2 | 30 | 25 |

Comparative Reactivity with Analogues

Reactivity trends for structurally related compounds:

| Compound | Hydrolysis Rate (k, ×10⁻³ min⁻¹) | Anion Exchange Efficiency (%) |

|---|---|---|

| 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride | 2.7 | 92 |

| 1-Octadecylpyridin-1-ium chloride | N/A | 88 |

| 3-(Trimethoxysilyl)propylamine | 3.5 | N/A |

Stability Under Solvent Exposure

The compound exhibits moderate stability in organic solvents but degrades in strongly coordinating solvents (e.g., DMF):

| Solvent | Stability (24 h, RT) |

|---|---|

| Ethanol | Stable |

| Acetonitrile | Stable |

| DMF | Partial decomposition |

| Water (pH 7) | Hydrolysis |

Role in Catalytic Systems

The pyridinium group can stabilize transition metals in catalytic cycles. For example, ruthenium complexes derived from this compound show activity in olefin metathesis :

Scientific Research Applications

Antimicrobial Applications

Preliminary studies indicate that 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride exhibits significant antimicrobial properties. The quaternary ammonium structure is known for its ability to disrupt microbial membranes, leading to cell lysis. Research has shown effectiveness against specific bacterial strains, suggesting potential therapeutic applications in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

A study conducted on several bacterial strains demonstrated that this compound effectively inhibited growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its utility as an antimicrobial agent in clinical settings.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

- Surface Modification : The triethoxysilyl group allows for covalent bonding to silica surfaces, enhancing the stability and functionality of coatings.

- Catalysis : Interaction studies indicate that this compound can form stable complexes with metal ions or organic molecules, potentially serving as a catalyst or stabilizer in various chemical reactions.

Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Octadecylpyridin-1-ium Chloride | Long alkyl chain; pyridinium salt | Higher hydrophobicity than undecyl variant |

| Triethylammonium Chloride | Shorter alkyl chains; simple quaternary ammonium | More soluble in polar solvents |

| N,N-Dimethyl-N-octadecylamine | Tertiary amine; long alkyl chain | Lacks silane functionality |

| 3-(Trimethoxysilyl)propylamine | Silane coupling agent; shorter chain | Used primarily for surface modification |

The versatility of this compound lies in its combination of hydrophobic and reactive functionalities, which enhance its effectiveness in surface chemistry applications.

Biochemical Applications

In biochemistry, the compound's ability to interact with biological membranes opens avenues for research into its mechanisms as an antimicrobial agent. Studies are ongoing to explore its effects on cell membranes and potential cytotoxicity against various pathogens.

Research Findings

Research has indicated that compounds with similar structures can exhibit significant biological activity. For instance, studies on related pyridinium salts have shown their potential as anticancer agents by inducing apoptosis in cancer cells . This suggests that this compound may also possess similar properties worth investigating further.

Mechanism of Action

The mechanism of action of 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions enable the compound to form stable and durable polymeric structures, which are essential for its applications in various fields .

Comparison with Similar Compounds

Key Research Findings

Chain Length vs. Bioactivity: C14 and C16 pyridinium salts show superior antimicrobial activity compared to shorter chains (C12), but the target compound’s silane group introduces a non-biological application niche .

Head Group Impact : Imidazolium-based ionic liquids (e.g., 1-Tetradecyl-3-methylimidazolium chloride) exhibit higher thermal stability (~300°C) than pyridinium analogs, which degrade above 200°C .

Functional Group Versatility : Carboxymethylpyridinium chloride () highlights how carboxyl groups alter solubility and reactivity, contrasting with the target’s silane-driven surface interactions .

Biological Activity

1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride is a compound of increasing interest in the fields of materials science and medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms, and potential applications based on available research.

Chemical Structure and Properties

The compound features a pyridinium moiety linked to a long-chain alkyl group (undecyl) and triethoxysilyl functional groups. This unique structure contributes to its amphiphilic nature, allowing it to interact with various biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. This activity is attributed to its ability to disrupt microbial membranes, leading to cell lysis and death. Research has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for applications in antimicrobial coatings and preservatives.

The mechanism of action involves several pathways:

- Membrane Disruption : The cationic nature of the pyridinium ion allows it to interact with negatively charged bacterial membranes, disrupting their integrity.

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies

- Antimicrobial Coating Development : In a study aimed at developing antimicrobial coatings for medical devices, this compound was incorporated into polymer matrices. Results demonstrated significant reductions in bacterial colonization on treated surfaces compared to controls.

- Biocompatibility Assessment : A separate investigation assessed the biocompatibility of the compound when used in drug delivery systems. The results indicated that while the compound exhibited antimicrobial properties, it maintained a favorable profile for use in human applications, with minimal cytotoxic effects observed at therapeutic concentrations .

Q & A

Q. What safety protocols are critical when handling this compound in advanced research settings?

- Methodological Answer : Follow tiered safety measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation via fume hood use.

- Waste disposal : Neutralize pyridinium residues with 10% NaHCO3 before disposal .

- Training : Complete 100% score on safety exams covering emergency response (e.g., eye exposure protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.